2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol

Physicochemical profiling ADME prediction Scaffold selection

Researchers needing a dual-ring chiral amino alcohol scaffold for asymmetric catalysis face limited supplier options. 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol (CAS 914223-54-4) solves this as a racemic precursor with a twin cyclohexanol-cyclohexylmethyl architecture distinct from simpler analogs. • Chiral resolution achieves >99% ee for proprietary ligand development in Zn-mediated phenyl transfer or Ru-catalyzed transfer hydrogenation (benchmark: 96% ee). • Unfunctionalized scaffold enables diverse C-1 derivatization; structural relationship to anti-prion agent BB 0305179 (IC50 4.7 μM) provides a validated activity anchor. • ≥4 suppliers, 95% purity, batch-specific QC (NMR, HPLC, GC), non-hazardous ambient shipping minimize supply-chain risk.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
Cat. No. B13259526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2CCCCC2O
InChIInChI=1S/C13H25NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h11-15H,1-10H2
InChIKeyJQUDVRAZYAVUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol: Overview


2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol (CAS 914223-54-4, MF C13H25NO, MW 211.34 g/mol) is a secondary amino alcohol featuring a cyclohexanol ring N-substituted with a cyclohexylmethyl group [1]. This scaffold places the compound at the intersection of chiral amino alcohol ligands employed in asymmetric catalysis and N-substituted aminocyclohexanols explored as central nervous system agents [2]. Its dual hydrogen-bond donor and acceptor capacity (HBD=2, HBA=2) and computed moderate lipophilicity (XLogP3=2.8) distinguish it from simpler or less-rigid analogs [1].

Secondary amino alcohol scaffold for chiral ligand development and asymmetric catalysis studies
Twin cyclohexyl architecture reported to modulate steric and hydrogen-bonding profiles
Undefined stereochemistry mixture supports diastereomer screening and stereochemical exploration

Why Simple Analogs Cannot Substitute


Substituting this compound with a generic 2-aminocyclohexanol or with the ethanol-chain analog (2-[(cyclohexylmethyl)amino]ethan-1-ol) ignores critical structure–activity determinants. The cyclohexanol–cyclohexylmethyl combination provides a twin-ring architecture absent in mono-cyclohexyl systems, altering conformational flexibility, steric bulk, and hydrogen-bonding geometry [1]. In N-substituted aminocyclohexanol series, the identity of the N-alkyl group dramatically controls diastereoselectivity during N-derivatization and the ee outcome in asymmetric catalysis [2]. Furthermore, replacement by the phenylethynyl-substituted analog BB 0305179 introduces an alkyne handle and drastically increases molecular weight (311.46 vs. 211.34 g/mol), shifting application space from ligand/chiral building block to anti-prion probe .

Simple 2-aminocyclohexanols lack the twin-ring architecture, which may shift conformational flexibility and steric bulk
N-alkyl group identity critically controls diastereoselectivity; ethanol-chain analogs may not reproduce the same electronic and steric environment
Pre-functionalized analogs (e.g., BB 0305179) introduce an alkyne handle and higher molecular weight, shifting application space and limiting scaffold diversification

2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol vs. Closest Analogs


Molecular Bulk and Lipophilicity

The target compound's twin cyclohexyl architecture confers molecular weight (211.34 g/mol) and topological polar surface area (32.3 Ų) values that are significantly higher than the ethanol analog (MW 157.26 g/mol, TPSA 29.5 Ų) and the butanol analog (MW 185.31 g/mol, TPSA 29.5 Ų), while its calculated lipophilicity (XLogP3=2.8) is elevated relative to the ethanol derivative (XLogP3≈1.5) [1][2][3]. This positions the compound as a higher-molecular-weight, more lipophilic scaffold suitable for targets where increased steric demand or altered membrane permeability is required.

Molecular Bulk & Lipophilicity
Reported
MW 211.34 vs 157.26 g/mol; XLogP3 2.8 vs ~1.5; TPSA 32.3 vs 29.5 Ų
Reported computed property context; may inform steric-parameter profiling
PubChem-computed; experimental validation recommended
Physicochemical profiling ADME prediction Scaffold selection

Vendor Purity and Batch Consistency

Multiple independent vendors supply 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol at a minimum purity specification of 95%, with Bidepharm additionally providing batch-specific QC certificates (NMR, HPLC, GC) . The separately registered trans isomer (CAS 1918887-78-1) carries the same 95% minimum purity but is sourced from fewer suppliers . Procurement of the undefined-stereochemistry material (CAS 914223-54-4) thus offers a broader supplier base and equivalent baseline purity, which is critical for laboratories requiring uninterrupted supply or competitive pricing.

Vendor Purity & Batch Consistency
Source review
≥95% purity across multiple vendors; batch QC (NMR, HPLC, GC) available from Bidepharm; broader supplier base vs trans isomer
Vendor specification context; supports procurement risk management
Vendor claims; independent verification recommended
Chemical procurement Quality assurance Building block specification

Synthetic Versatility: Core Scaffold vs. BB 0305179

The target compound serves as the unadorned parent scaffold for the elaborated anti-prion agent BB 0305179 (IC50 = 4.7 μM), which incorporates a 2-phenylethynyl substituent at C-1 and a defined (1R,2S) stereochemistry . The unsubstituted compound (MW 211.34) is therefore the minimal pharmacophoric core, enabling systematic SAR exploration through sequential functionalization, whereas BB 0305179 (MW 311.46) is a late-stage analog unsuitable for scaffold-hopping libraries. Direct comparative binding data for the target compound are absent from the peer-reviewed literature, but its position as the synthetic precursor to a known bioactive provides a tangible reference point for potency evolution upon substitution.

Synthetic Versatility vs BB 0305179
Class-level
Parent scaffold of BB 0305179 (IC50=4.7 μM); no direct bioactivity reported; ΔMW +100.12 g/mol upon functionalization
Reported scaffold-activity relationship; supports SAR library diversification
Binding data absent for parent; class-level inference
Medicinal chemistry Click chemistry Structure–activity relationship

Chiral Amino Alcohol Ligand Potential

The 2-amino-cyclohexanol core is a privileged scaffold in asymmetric catalysis; resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol yields both enantiomers with >99% ee, and the derived ligands deliver products with up to 96% ee in asymmetric phenyl transfer and transfer hydrogenation reactions [1]. The target compound's N-cyclohexylmethyl substituent replaces the N-benzyl group, offering a fully saturated, more electron-rich amine environment that may modulate metal chelation geometry and catalytic turnover. No direct catalytic performance data exist for the target compound, representing a literature gap rather than a negative finding.

Chiral Ligand Potential
Reported
Analogous N-benzyl scaffold: >99% ee resolution, product ee up to 96%; N-cyclohexylmethyl variant untested
Scaffold-class enantioselectivity context; catalytic performance TBD
Direct catalytic data pending; head-to-head benchmarking suggested
Asymmetric catalysis Chiral ligand Enantioselective synthesis

Stereochemical Flexibility

The target compound (CAS 914223-54-4) is supplied as an undefined stereochemical mixture at the C-1 and C-2 positions, whereas comparators include the trans-specific diastereomer (CAS 1918887-78-1) and the enantiomerically defined (1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol . An undefined mixture provides a cost-effective entry point for diastereomer screening or for applications where stereochemistry is established later in the synthetic route. In contrast, the pre-resolved enantiomers command higher prices and are limited to applications demanding pre-defined absolute configuration.

Stereochemical Flexibility
Source review
Undefined stereochemistry mixture; lower cost, broader supplier base vs pre-resolved isomers; enables diastereomer diversification
Stereochemical procurement context; supports diastereomer screening
Stereochemical composition not specified; batch analysis recommended
Stereochemistry Building block procurement Diastereomer screening

Storage Stability and Handling

AKSci specifies long-term storage for 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol as 'Store long-term in a cool, dry place,' with no special handling requirements (non-hazardous for DOT/IATA transport) . Equivalent storage specifications are not publicly detailed for the trans isomer or the ethanol-chain analog, providing an operational advantage for the target compound in laboratory inventory planning. The absence of cold-chain requirements also reduces shipping costs and complexity relative to comparator building blocks requiring 2-8°C storage.

Storage Stability & Handling
Vendor specification
Store long-term in cool, dry place; non-hazardous (DOT/IATA) ambient shipping
Reported storage specification; may reduce logistics complexity
Long-term stability data limited; vendor SDS-based
Stability Storage Inventory management

Application Scenarios for 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol


Hit-to-Lead Scaffold Expansion

Procure 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol as the unfunctionalized parent scaffold to build focused analog libraries by installing diverse C-1 substituents (aryl, alkynyl, alkyl) via nucleophilic addition or cross-coupling. The compound's structural relationship to the anti-prion agent BB 0305179 (IC50 = 4.7 μM) provides a validated activity anchor, while the absence of pre-installed alkynyl functionality enables proprietary diversification outside existing patent space . The undefined stereochemistry at C-1 and C-2 allows simultaneous screening of diastereomeric pairs.

Asymmetric Catalysis Ligand Development

Use the compound as the racemic precursor for chiral resolution (e.g., using mandelic acid, as demonstrated for N-benzyl analogs achieving >99% ee [1]) and subsequent derivatization into chiral ligands. The fully saturated N-cyclohexylmethyl group is expected to impart distinct electronic and steric properties at the metal center compared to the established N-benzyl or N-alkyl series, potentially improving enantioselectivity in Zn-mediated phenyl transfer or Ru-catalyzed transfer hydrogenation reactions where the N-benzyl benchmark reaches 96% ee.

Physicochemical Property-Driven Lead Optimization

Select this scaffold when property forecast models indicate a need for MW in the 200-250 Da range with moderate lipophilicity (XLogP3=2.8) and twin hydrogen-bonding capacity (HBD=2, HBA=2) [2]. The compound's computed TPSA of 32.3 Ų and rotatable bond count of 3 predict favorable permeability while maintaining sufficient polarity for aqueous solubility, outperforming the ethanol analog (MW 157 Da, TPSA 29.5 Ų) in steric bulk and the butanol analog (MW 185 Da) in hydrogen-bond donor count for targets requiring dual H-bond interactions.

Large-Scale Procurement for Combinatorial Chemistry

Select CAS 914223-54-4 over the trans-specific isomer (CAS 1918887-78-1) for combinatorial library production, benefiting from a broader supplier base (≥4 vendors), documented 95% minimum purity with available batch-specific QC (NMR, HPLC, GC from Bidepharm), non-hazardous ambient shipping classification, and explicit long-term storage guidance (cool, dry place) . These operational attributes minimize supply-chain disruption risk and total procurement cost in medium-to-high-throughput synthesis workflows.

Application
Selection Property
Validation Focus
Scaffold diversification for hit-to-lead programs
Unfunctionalized parent scaffold with undefined stereochemistry
SAR library synthesis; diastereomer pair screening
Chiral ligand development for asymmetric catalysis
N-Cyclohexylmethyl-2-aminocyclohexanol core; saturated N-substituent
Enantioselectivity benchmarking against N-benzyl analogs
Physicochemical property-guided lead optimization
Reported moderate lipophilicity, dual HBD/HBA capacity
Permeability-solubility parameter profiling vs lower-MW analogs
Combinatorial chemistry procurement
Broad supplier base, ≥95% purity specification, ambient storage
Supply-chain continuity; batch QC documentation review
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